(1-(Thiophen-2-yl)cyclopentyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
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Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a cyclopentyl ring, a phenyl ring with a trifluoromethyl group, and a morpholino group . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the morpholino group might participate in nucleophilic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, while the morpholino group might influence its solubility .Scientific Research Applications
Synthesis and Structural Characterization
Novel compounds related to the chemical structure of interest have been synthesized and characterized, emphasizing the importance of structural optimization and theoretical vibrational spectra analysis through density functional theory calculations. The studies aim to understand the effects of electron-withdrawing groups and investigate the compounds' thermodynamic stability and reactivity, potentially leading to applications in materials science and pharmaceuticals due to diverse biological activities and properties (Shahana & Yardily, 2020).
Enzyme Inhibitory and Antimicrobial Activities
Research has been conducted on thiophene-based heterocyclic compounds, including structural analogs, evaluating their enzyme inhibitory activities against targets such as acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These compounds have shown potential in contributing to pharmacological studies related to enzyme inhibitors, highlighting the importance of molecular docking studies in understanding compound interactions at the enzyme active sites (Cetin et al., 2021).
Antitumor Activity
Compounds with morpholino and thiophene components have been synthesized and tested for their antitumor activities, demonstrating distinct inhibition on the proliferation of various cancer cell lines. Such studies underline the potential of these compounds in developing new anticancer therapies, with an emphasis on the importance of preliminary biological tests and molecular structure testing through single-crystal X-ray diffraction (Tang & Fu, 2018).
Molecular Imaging in Parkinson's Disease
The synthesis of specific agents for imaging LRRK2 enzyme in Parkinson's disease has utilized compounds structurally related to the chemical of interest, demonstrating the role of such compounds in developing potential PET agents. This research contributes to the understanding of Parkinson's disease at the molecular level and aids in the development of diagnostic tools (Wang et al., 2017).
Anticancer Evaluation of Derivatives
The synthesis of thiophene-quinoline derivatives and their evaluation for anticancer activity highlight the potential of these compounds in anticancer therapy. Notably, some derivatives have shown potent cytotoxic effects against specific cancer cell lines, suggesting their utility in further anticancer studies and therapy development (Othman et al., 2019).
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2S/c22-21(23,24)16-7-5-15(6-8-16)17-14-25(11-12-27-17)19(26)20(9-1-2-10-20)18-4-3-13-28-18/h3-8,13,17H,1-2,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISFMNVMEVMBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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